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Compound of Interest

Compound Name: (S)-Higenamine hydrobromide

Cat. No.: B15590675

(S)-Higenamine Hydrobromide: A
Comprehensive Technical Guide

CAS Number: 105990-27-0

(S)-Higenamine hydrobromide, also known as (S)-(-)-Norcoclaurine hydrobromide, is the
hydrobromide salt of the naturally occurring chiral benzylisoquinoline alkaloid, (S)-Higenamine.
[1][2] With a growing body of research, this compound has garnered significant interest from
the scientific community for its diverse pharmacological activities, primarily as a non-selective
-adrenergic receptor agonist and an al-adrenergic receptor antagonist. This technical guide
provides an in-depth overview of the chemical properties, biological activity, and relevant
experimental protocols for (S)-Higenamine hydrobromide, tailored for researchers, scientists,
and professionals in drug development.

Chemical Structure and Physicochemical Properties

(S)-Higenamine is characterized by a tetrahydroisoquinoline core with a chiral center at the C-1
position, substituted with a 4-hydroxybenzyl group. The molecule possesses two hydroxyl
groups on the isoquinoline ring at positions 6 and 7. The hydrobromide salt enhances its
solubility in polar solvents.[3]

Chemical Name: (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-
diol;hydrobromide Molecular Formula: C16H17NOs-HBr Molecular Weight: 352.22 g/mol
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Below is a table summarizing the key physicochemical properties of (S)-Higenamine
hydrobromide.

Property Value Reference
CAS Number 105990-27-0 [1]
Molecular Formula C16H17NOs:-HBr [1]
Molecular Weight 352.22 g/mol [1]
Appearance Off-White to Beige Solid [4]
Purity >98% (HPLC) 2]

- Soluble in Chloroform,
Solubility _ [4]
Dichloromethane, DMSO

2-8°C, Protected from air and
Storage ] [4]
light

Pharmacological Activity and Mechanism of Action

(S)-Higenamine hydrobromide exhibits a complex pharmacological profile, primarily
interacting with adrenergic receptors. It functions as a dual agonist for f1- and 32-adrenergic
receptors and has also been identified as an antagonist of al-adrenergic receptors.

B-Adrenergic Receptor Agonism

(S)-Higenamine is a potent, non-selective agonist of both B1- and 32-adrenergic receptors.
This activity is responsible for its observed cardiotonic and bronchodilatory effects. As a B1-
agonist, it increases heart rate (positive chronotropy) and myocardial contractility (positive
inotropy). Its action on 32-receptors leads to the relaxation of smooth muscles, such as those
in the bronchi.

The primary signaling pathway initiated by (3-adrenergic receptor activation is the canonical Gs
protein-coupled pathway.
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Canonical B-Adrenergic Receptor Signaling Pathway

Recent studies have also revealed that higenamine can induce (-arrestin-biased signaling
through the 2-adrenergic receptor. This pathway can lead to the phosphorylation of
extracellular signal-regulated kinase 1/2 (ERK1/2) and may contribute to its cardioprotective
effects.

al-Adrenergic Receptor Antagonism

In addition to its 3-agonist activity, higenamine has been shown to be a novel antagonist for al-
adrenergic receptors. It competitively inhibits the binding of al-agonists, leading to vasodilation
and a potential hypotensive effect. The affinities (pKi) of higenamine for the cloned alA-, alB-,
and alD-adrenergic receptors are 6.57, 6.48, and 6.35, respectively, indicating no significant
selectivity for the three subtypes.[5]

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the pharmacological activity of
higenamine.
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Receptor/Syst .
Parameter Value Species Reference
em
) alA-Adrenergic
pKi 6.57 - [5]
Receptor
) 0a1B-Adrenergic
pKi 6.48 - [5]
Receptor
) alD-Adrenergic
pKi 6.35 - [5]
Receptor
al-Adrenergic
pA2 6.86 £ 0.29 Rat [5]
Receptor
Terminal Half-life  Intravenous ) )
22 min Rabbit [6]
(t%2) Bolus
Absolute Oral )
] o o ] ~20-22% Rabbit [6]
Bioavailability Administration
Plasma Protein Intravenous )
o _ 54.8% Rabbit [6]
Binding Infusion

Experimental Protocols
Enantioselective Synthesis of (S)-(-)-Higenamine

A detailed enantioselective synthesis of (S)-(-)-higenamine has been reported, with a key step
involving the asymmetric hydrogenation of a dihydroisoquinoline intermediate.

Workflow for the Enantioselective Synthesis:
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Enantioselective Synthesis Workflow
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A detailed experimental protocol for a similar synthesis is described in the literature, which can
be adapted for the synthesis of (S)-(-)-higenamine.[4] The process generally involves the
condensation of a dopamine derivative with a 4-hydroxyphenylacetaldehyde derivative to form
a dihydroisoquinoline, followed by asymmetric hydrogenation using a chiral catalyst to establish
the desired stereochemistry at the C-1 position. The final steps involve the removal of any
protecting groups and salt formation with hydrobromic acid.

Radioligand Binding Assay for al-Adrenergic Receptors

The following is a generalized protocol for a radioligand binding assay to determine the affinity
of (S)-Higenamine hydrobromide for al-adrenergic receptors, based on the methodology
described for higenamine.[5]

Materials:

HEK293A cells transfected with alA-, alB-, or alD-adrenergic receptors

Membrane preparation buffer (e.g., Tris-HCI with MgClz2)

Radioligand: [®H]-prazosin

Non-specific binding control: Phentolamine

(S)-Higenamine hydrobromide solutions of varying concentrations

Scintillation cocktail and scintillation counter

Procedure:

 Membrane Preparation: Culture and harvest the transfected HEK293A cells. Homogenize
the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the
membrane pellet in the assay buffer.

e Binding Reaction: In a 96-well plate, combine the cell membrane preparation, [3H]-prazosin,
and either buffer (for total binding), a high concentration of phentolamine (for non-specific
binding), or varying concentrations of (S)-Higenamine hydrobromide.
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 Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to
allow the binding to reach equilibrium.

« Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate
the bound and free radioligand. Wash the filters with ice-cold buffer to remove any unbound
radioligand.

e Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure
the radioactivity using a scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Plot the specific binding as a function of the (S)-Higenamine hydrobromide
concentration and use non-linear regression analysis to determine the 1Cso value. Convert
the ICso to a Ki value using the Cheng-Prusoff equation.

Conclusion

(S)-Higenamine hydrobromide is a pharmacologically active compound with a dual mode of
action on the adrenergic system. Its ability to act as both a 3-adrenergic agonist and an al-
adrenergic antagonist makes it a compound of significant interest for further research and
potential therapeutic applications. The information and protocols provided in this technical
guide offer a solid foundation for scientists and researchers to explore the full potential of this
intriguing natural product derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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